2-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, chloride
Description
2-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, chloride is a thiazole-derived compound characterized by a 1,3-thiazole core substituted at the 2-position with a 2-methoxyphenyl group and at the 4-position with an acetic acid moiety. The chloride counterion enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S.ClH/c1-16-10-5-3-2-4-9(10)12-13-8(7-17-12)6-11(14)15;/h2-5,7H,6H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYXLPIXUYUVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CS2)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that molecules containing a thiazole ring, such as our compound, can interact with various biochemical pathways and enzymes or stimulate/block receptors in biological systems.
Mode of Action
The thiazole ring, a significant component of this compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties. Due to its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place. When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and reset the system differently.
Biochemical Pathways
Thiazole-containing molecules are known to activate or stop various biochemical pathways. For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators.
Biological Activity
2-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, chloride is a compound of interest due to its potential biological activities, particularly its antimicrobial properties. This article provides a detailed overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a methoxyphenyl group and an acetic acid moiety. Its chemical structure can be represented as follows:
Antimicrobial Activity
Antibacterial Properties:
Recent studies have demonstrated that thiazole derivatives exhibit significant antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values for this compound range from 0.23 to 0.70 mg/mL against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (E. coli) .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Methicillin-resistant S. aureus | 0.23 | 0.47 |
| E. coli | 0.70 | 0.94 |
| Pseudomonas aeruginosa | 0.47 | 0.94 |
Antifungal Properties:
The compound also shows promising antifungal activity, with MIC values ranging from 0.06 to 0.47 mg/mL against common fungal pathogens such as Candida albicans and Aspergillus species .
| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |
|---|---|---|
| C. albicans | 0.06 | 0.11 |
| Aspergillus niger | 0.11 | 0.23 |
The antimicrobial efficacy of thiazole derivatives is attributed to their ability to inhibit key enzymes in bacterial and fungal metabolism. For instance, docking studies suggest that the compound may inhibit the MurB enzyme in E. coli, which is crucial for bacterial cell wall synthesis . Additionally, inhibition of lanosterol demethylase has been proposed as a mechanism for antifungal activity .
Case Studies
In one study, the compound was tested alongside other thiazole derivatives for its antimicrobial activity using a microbroth dilution method . The results indicated that the presence of the methoxy group significantly enhanced antibacterial potency compared to other substitutions.
Another investigation focused on the structure-activity relationship (SAR) of various thiazole derivatives, revealing that modifications in the phenyl substituent can lead to variations in biological activity . The introduction of electron-donating groups like methoxy was found to improve efficacy against both bacterial and fungal strains.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Variations
Target Compound :
- Substituents : 2-methoxyphenyl (position 2), acetic acid (position 4), chloride counterion.
- Key Features : The methoxy group enhances lipophilicity, while the acetic acid moiety allows for salt formation.
- Analog 1: [2-(2-Thienyl)-1,3-thiazol-4-yl]acetic acid () Substituents: Thiophene (position 2), acetic acid (position 4).
- Analog 2: 2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic acid () Substituents: Methyl groups (positions 2 and 5), acetic acid (position 4).
Analog 3 : 2-[2-(Benzenesulfonamido)-1,3-thiazol-4-yl]acetic acid ()
Physicochemical Properties
Notes:
- The chloride counterion in the target compound improves aqueous solubility compared to neutral analogs like 2-(2,5-dimethyl-thiazol-4-yl)acetic acid .
- Thiophene-containing analogs exhibit lower LogP values due to reduced aromatic bulk .
Key Research Findings
Structure-Activity Relationship (SAR): Methoxy and chloro groups at the thiazole 2-position correlate with improved solubility and target engagement in enzyme inhibition assays . Acetic acid moieties enhance bioavailability through salt formation, as seen in methyl ester derivatives (e.g., : Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride) .
Thermodynamic Stability :
- Chloride salts of thiazole-acetic acid derivatives exhibit higher melting points (>200°C) compared to neutral analogs, as observed in related compounds () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
